molecular formula C9H7FO B8692321 2-ETHENYL-3-FLUOROBENZALDEHYDE

2-ETHENYL-3-FLUOROBENZALDEHYDE

Cat. No.: B8692321
M. Wt: 150.15 g/mol
InChI Key: YSZWCIXPAXPVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ETHENYL-3-FLUOROBENZALDEHYDE is an organic compound with the molecular formula C9H7FO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and a vinyl group at the second position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ETHENYL-3-FLUOROBENZALDEHYDE typically involves the fluorination of 2-vinylbenzaldehyde. One common method is the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-ETHENYL-3-FLUOROBENZALDEHYDE undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-fluoro-2-vinylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aldehyde group can yield 3-fluoro-2-vinylbenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The vinyl group can participate in addition reactions, such as hydroboration-oxidation to form 3-fluoro-2-(2-hydroxyethyl)benzaldehyde.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Borane-tetrahydrofuran complex followed by hydrogen peroxide in basic conditions.

Major Products Formed:

  • 3-Fluoro-2-vinylbenzoic acid
  • 3-Fluoro-2-vinylbenzyl alcohol
  • 3-Fluoro-2-(2-hydroxyethyl)benzaldehyde

Scientific Research Applications

2-ETHENYL-3-FLUOROBENZALDEHYDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ETHENYL-3-FLUOROBENZALDEHYDE in biological systems involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The vinyl group allows for further functionalization, enabling the compound to participate in diverse biochemical pathways .

Comparison with Similar Compounds

  • 3-Fluorobenzaldehyde
  • 2-Fluoro-3-vinylbenzaldehyde
  • 4-Fluoro-2-vinylbenzaldehyde

Comparison: 2-ETHENYL-3-FLUOROBENZALDEHYDE is unique due to the specific positioning of the fluorine and vinyl groups, which confer distinct reactivity and properties. Compared to 3-fluorobenzaldehyde, the presence of the vinyl group in this compound allows for additional reactions, such as polymerization and cross-coupling. This makes it a more versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H7FO

Molecular Weight

150.15 g/mol

IUPAC Name

2-ethenyl-3-fluorobenzaldehyde

InChI

InChI=1S/C9H7FO/c1-2-8-7(6-11)4-3-5-9(8)10/h2-6H,1H2

InChI Key

YSZWCIXPAXPVIT-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=CC=C1F)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-3-fluoro-2-vinylbenzene (900 mg) in THF (40 ml) was added dropwise, at −78° C., n-butyllithium (3.4 ml 1.6 M/hexane). After 60 minutes, N,N-dimethylformamide (0.69 ml) was added dropwise at −78° C. After stirring at −78° C. for 60 minutes, the reaction mixture was admixed with water and then warmed to room temperature. Then the mixture was admixed with water and extracted with ethyl acetate. The combined organic phases were dried over sodium sulphate and concentrated. Purification by column chromatography gives 3-fluoro-2-vinylbenzaldehyde (160 mg).
Quantity
900 mg
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reactant
Reaction Step One
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40 mL
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3.4 mL
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reactant
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0.69 mL
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reactant
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0 (± 1) mol
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